2-{5-[1-(2,4-dichlorobenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine
Description
This compound features a 1,2,4-oxadiazole core linked to a pyrimidine moiety at position 3 and a 1-(2,4-dichlorobenzoyl)-substituted azetidine ring at position 5. The oxadiazole ring is a bioisostere for ester or amide groups, often enhancing metabolic stability and binding affinity in medicinal chemistry contexts . The 2,4-dichlorobenzoyl group contributes electron-withdrawing effects, which may influence electronic interactions with biological targets.
Properties
IUPAC Name |
(2,4-dichlorophenyl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N5O2/c17-10-2-3-11(12(18)6-10)16(24)23-7-9(8-23)15-21-14(22-25-15)13-19-4-1-5-20-13/h1-6,9H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAGGKBDCIQJFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=C(C=C2)Cl)Cl)C3=NC(=NO3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[1-(2,4-dichlorobenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine typically involves multiple steps:
Formation of the Azetidine Ring: This can be achieved through the reaction of 2,4-dichlorobenzoyl chloride with an appropriate amine under controlled conditions.
Oxadiazole Ring Formation: The azetidine intermediate is then reacted with a nitrile oxide to form the oxadiazole ring.
Pyrimidine Ring Introduction: Finally, the oxadiazole intermediate is coupled with a pyrimidine derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring.
Reduction: Reduction reactions can also occur, especially at the oxadiazole ring.
Substitution: The compound is susceptible to nucleophilic substitution reactions, particularly at the chlorinated benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoyl derivatives.
Scientific Research Applications
2-{5-[1-(2,4-dichlorobenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and photovoltaic cells.
Biological Research: It is used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-{5-[1-(2,4-dichlorobenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may interfere with DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Structural Analogs with Varying Heterocycles
2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine Hydrochloride ()
- Key Differences : Replaces the azetidine ring with a piperidine (6-membered ring).
- Solubility: The hydrochloride salt form improves aqueous solubility compared to the free base of the target compound.
Triazole-Based Analogs ()
- Example: N-(2-{1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-1H-1,2,3-triazol-4-yl}ethyl)-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide.
- Key Differences : Replaces the oxadiazole core with a triazole.
- Biological Activity: This analog inhibits thiamine diphosphate (ThDP)-dependent enzymes, suggesting that core heterocycle choice critically influences pharmacological profiles .
Substituent Variations on the Benzoyl Group
2-(5-{1-[2-(Trifluoromethyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine ()
- Key Differences : Substitutes 2,4-dichlorobenzoyl with 2-(trifluoromethyl)benzoyl.
- Lipophilicity: CF₃ may enhance lipophilicity (logP), affecting membrane permeability and bioavailability. Molecular Weight: 375.30 vs. ~389.2 for the target compound, reflecting differences in substituent atomic masses .
Pesticidal Analogs ()
- Example: Pyrazoxyfen (2-((4-(2,4-dichlorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl)oxy)-1-phenylethanone).
- Key Differences : Shares the 2,4-dichlorobenzoyl group but uses a pyrazole core instead of oxadiazole.
Data Table: Structural and Physicochemical Comparison
*Formula inferred from ; exact data unavailable.
Biological Activity
The compound 2-{5-[1-(2,4-dichlorobenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine is a synthetic organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes:
- A pyrimidine ring.
- An oxadiazole moiety.
- A dichlorobenzoyl group attached to an azetidine ring.
The molecular formula is , and its IUPAC name is (2,4-dichlorophenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone .
The biological activity of this compound is primarily attributed to its ability to:
- Inhibit Enzymatic Activity : It interacts with specific enzymes such as retinoid X receptor alpha (RXRα), which plays a crucial role in regulating gene expression involved in cell proliferation and differentiation.
- Induce Apoptosis : By inhibiting RXRα, the compound can activate caspase pathways leading to programmed cell death in cancer cells .
- DNA Interaction : Studies suggest that similar compounds can bind to DNA and inhibit DNA-dependent enzymes, impacting cellular replication processes .
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity:
- Cell Line Studies : In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) .
- IC50 Values : The half-maximal inhibitory concentration (IC50) values for these compounds often range from 0.85 μM to 6.75 μM across different assays .
Antimicrobial Activity
Some studies have also explored the antimicrobial properties of related compounds:
- Compounds with similar structures have shown promising antibacterial activity against various pathogens .
Study 1: Antitumor Activity
A study evaluated the antitumor effects of a series of pyrimidine derivatives on human lung cancer cell lines using both 2D and 3D cell culture models. The findings indicated that certain derivatives exhibited higher cytotoxicity in 2D assays compared to 3D models, suggesting a need for further optimization in drug formulation .
Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanisms by which these compounds exert their effects. It was found that they could significantly affect cellular pathways associated with nucleotide synthesis and apoptosis induction .
Data Summary Table
| Compound | Target Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 | RXRα inhibition |
| Compound 6 | HCC827 | 5.13 ± 0.97 | Apoptosis induction |
| Compound 8 | NCI-H358 | 6.75 ± 0.19 | DNA binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
